molecular formula C11H10N2O2S B2447497 Spiro(hydantoin-5,4'-thiochromane) CAS No. 66892-42-0

Spiro(hydantoin-5,4'-thiochromane)

Cat. No. B2447497
CAS RN: 66892-42-0
M. Wt: 234.27
InChI Key: GPXJCNBTUQIPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro(hydantoin-5,4'-thiochromane) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound possesses a unique spirocyclic structure that makes it an attractive candidate for designing new drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of Spiro(hydantoin-5,4'-thiochromane) is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or receptors in the body, leading to its biological activities.
Biochemical and Physiological Effects:
Studies have shown that Spiro(hydantoin-5,4'-thiochromane) exhibits a wide range of biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders. Moreover, it has been shown to have antimicrobial and antitumor activities, indicating its potential as a therapeutic agent for infectious diseases and cancer.

Advantages and Limitations for Lab Experiments

Spiro(hydantoin-5,4'-thiochromane) has several advantages for lab experiments. It is easy to synthesize, and its spirocyclic structure makes it an attractive candidate for designing new drugs with improved pharmacological properties. However, it also has some limitations. Its mechanism of action is not well understood, and further studies are needed to elucidate its biological activities fully.

Future Directions

There are several future directions for the research on Spiro(hydantoin-5,4'-thiochromane). One of the most promising areas of research is its potential applications in drug discovery and development. Researchers can use this compound as a lead compound for designing new drugs with improved pharmacological properties. Moreover, further studies are needed to elucidate its mechanism of action and to understand its biological activities fully. Finally, researchers can also explore its potential as a therapeutic agent for various neurological disorders, infectious diseases, and cancer.
Conclusion:
In conclusion, Spiro(hydantoin-5,4'-thiochromane) is a promising compound with potential applications in drug discovery and development. Its unique spirocyclic structure makes it an attractive candidate for designing new drugs with improved pharmacological properties. Moreover, it exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. However, further studies are needed to elucidate its mechanism of action and to understand its biological activities fully.

Synthesis Methods

Spiro(hydantoin-5,4'-thiochromane) can be synthesized through a one-pot reaction of 5,5-dimethylcyclohexane-1,3-dione, thiourea, and aromatic aldehydes in the presence of a catalytic amount of piperidine. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to give the desired spirocyclic product in good yields.

Scientific Research Applications

Spiro(hydantoin-5,4'-thiochromane) has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. Moreover, it has been shown to have a high affinity for certain receptors, making it a promising candidate for designing new drugs with improved pharmacological properties.

properties

IUPAC Name

spiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-9-11(13-10(15)12-9)5-6-16-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXJCNBTUQIPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C13C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.